(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Description
Properties
Molecular Formula |
C166H274N46O53S2 |
|---|---|
Molecular Weight |
3826.4 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C166H274N46O53S2/c1-77(2)63-109(156(257)210-119(74-122(171)216)162(263)191-97(37-32-60-179-166(175)176)145(246)203-113(67-81(9)10)157(258)207-114(68-82(11)12)158(259)206-112(66-80(7)8)155(256)197-105(45-54-128(227)228)149(250)194-100(40-49-123(217)218)140(241)181-85(17)132(172)233)201-137(238)87(19)182-133(234)86(18)183-141(242)98(38-47-120(169)214)192-147(248)102(42-51-125(221)222)188-136(237)90(22)185-142(243)101(41-50-124(219)220)195-146(247)99(39-48-121(170)215)193-148(249)103(43-52-126(223)224)189-135(236)89(21)184-139(240)95(35-29-30-58-167)187-134(235)88(20)186-143(244)107(56-61-266-24)199-151(252)106(46-55-129(229)230)198-154(255)110(64-78(3)4)204-152(253)108(57-62-267-25)200-150(251)104(44-53-127(225)226)196-144(245)96(36-31-59-178-165(173)174)190-153(254)111(65-79(5)6)205-159(260)115(69-83(13)14)208-161(262)118(72-93-75-177-76-180-93)209-160(261)117(71-92-33-27-26-28-34-92)211-164(265)131(91(23)213)212-163(264)116(70-84(15)16)202-138(239)94(168)73-130(231)232/h26-28,33-34,75-91,94-119,131,213H,29-32,35-74,167-168H2,1-25H3,(H2,169,214)(H2,170,215)(H2,171,216)(H2,172,233)(H,177,180)(H,181,241)(H,182,234)(H,183,242)(H,184,240)(H,185,243)(H,186,244)(H,187,235)(H,188,237)(H,189,236)(H,190,254)(H,191,263)(H,192,248)(H,193,249)(H,194,250)(H,195,247)(H,196,245)(H,197,256)(H,198,255)(H,199,252)(H,200,251)(H,201,238)(H,202,239)(H,203,246)(H,204,253)(H,205,260)(H,206,259)(H,207,258)(H,208,262)(H,209,261)(H,210,257)(H,211,265)(H,212,264)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H4,173,174,178)(H4,175,176,179)/t85-,86-,87-,88-,89-,90-,91+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,131-/m0/s1 |
InChI Key |
PNGVJHODDQMQKT-GVKLFNHCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Biological Activity
The compound is a complex peptide with numerous amino acid substitutions and modifications. Its intricate structure suggests potential biological activities that could be explored for therapeutic applications. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and potential applications in medicine.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps of peptide coupling and modifications to achieve the desired structure. The presence of various amino acids, including both polar and non-polar side chains, indicates that the compound may exhibit diverse interactions with biological targets. For instance, amino acids like alanine (Ala) and tryptophan (Trp) can influence the hydrophobicity and binding affinity of the peptide .
Enzyme Inhibition
Recent studies have indicated that compounds with similar structural motifs exhibit significant inhibition of various enzymes. For example, derivatives containing amino acids with non-polar side chains have shown strong inhibition against human carbonic anhydrase isozyme XII with low nanomolar inhibitory constants (K_i) ranging from 7.5 to 9.6 nM . This suggests that our compound may also possess enzyme inhibitory properties.
Antimicrobial Activity
Peptides similar to the one discussed have been investigated for their antimicrobial properties. The presence of specific amino acid sequences can enhance the antimicrobial efficacy by disrupting bacterial membranes or inhibiting essential metabolic pathways . Compounds with multi-amino acid substitutions often demonstrate improved activity against resistant strains of bacteria.
Anticancer Potential
The structural complexity of this compound may also confer anticancer properties. Certain peptide analogs have been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspases or inhibition of cell proliferation pathways. For instance, triazole-containing peptides have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells .
Case Studies
Several case studies have highlighted the potential therapeutic applications of structurally similar compounds:
- Inhibition of Carbonic Anhydrase : A study focusing on triazinyl-substituted amino acids demonstrated potent inhibition against various human carbonic anhydrase isozymes, suggesting that modifications to our compound could enhance its inhibitory profile .
- Antimicrobial Efficacy : Research on peptide antibiotics has revealed that specific sequences can effectively combat multidrug-resistant pathogens, indicating a possible application for our compound in treating resistant infections .
- Anticancer Activity : Investigations into peptide-based drugs have shown promising results in targeting cancer cells selectively, with compounds exhibiting low toxicity towards normal cells while effectively inducing cell death in malignant cells .
Scientific Research Applications
Pharmaceutical Applications
The compound's intricate amino acid structure positions it as a promising candidate in drug development, particularly for:
Antiviral and Antibacterial Agents : Its structural components can be modified to enhance efficacy against viral and bacterial infections. Research has indicated that similar compounds exhibit strong antiviral properties, making this compound a potential lead in antiviral drug synthesis .
Cancer Therapeutics : Given its complex structure, the compound may interact with biological pathways involved in cancer cell proliferation. Studies have shown that modifications of amino acid chains can lead to compounds with selective cytotoxicity against cancer cells .
Biochemical Research
Enzyme Inhibition Studies : The compound can serve as a substrate or inhibitor in enzyme activity assays. Its multiple functional groups allow for interactions with various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .
Peptide Synthesis : The compound's amino acid sequence makes it suitable for peptide synthesis. Researchers can utilize it to create peptides with specific biological activities, contributing to the development of novel therapeutics .
Analytical Chemistry
Chromatography Applications : The compound's unique characteristics enable its use in advanced chromatographic techniques. It can be employed as a standard in hydrophilic interaction liquid chromatography (HILIC) for the separation and analysis of complex mixtures . This is particularly useful in pharmacokinetics and metabolic studies.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Anti-HCV Drug Development : A study focused on chiral separation processes for compounds similar to this one showed significant improvements in yield and efficiency, suggesting that such compounds could be pivotal in developing anti-HCV therapies .
- Synthetic Pathway Optimization : Research demonstrated that optimizing synthetic pathways for compounds with similar structures led to enhanced yields and reduced environmental impact, showcasing the importance of such compounds in sustainable chemistry practices .
- Biological Activity Evaluation : Investigations into the biological activities of structurally related compounds revealed promising results in terms of anti-inflammatory and anti-cancer properties, indicating that further exploration of this compound could yield significant therapeutic benefits .
Comparison with Similar Compounds
Physicochemical Properties Comparison
Key physicochemical parameters, such as hydrophilicity, solubility, and molecular weight, critically influence bioavailability and environmental stability.
*Predicted using QSPR models based on hydrophilic residues (carboxy, amino), which reduce log Kow compared to hydrophobic biocides .
Structural and Functional Insights
The target compound’s multi-residue peptide backbone distinguishes it from smaller organometallic drugs (e.g., cisplatin) and simpler triazole-based scaffolds:
- Chirality & Backbone Complexity: Contains >15 chiral centers, compared to cisplatin (none) and triazole peptides (~2–4) . This enhances target specificity but complicates synthesis.
- Functional Modifications : Carbamimidamido groups (guanidine derivatives) may enhance DNA/protein binding, akin to arginine-rich peptides, while methylsulfanyl groups could improve membrane permeability .
- Polymorphism Potential: Unlike conjugated polymers , peptide polymorphism is less studied but could affect aggregation and activity in biological matrices.
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Initial Anchoring
The synthesis begins with Fmoc-based SPPS using a Rink amide resin (0.6 mmol/g loading) to ensure C-terminal amidation. For acidic residues (e.g., aspartic acid), tert-butyl (tBu) side-chain protection is employed, while arginine utilizes 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups to prevent side reactions.
Table 1: Key Resins and Protecting Groups
| Resin Type | Functional Group | Loading (mmol/g) | Purpose |
|---|---|---|---|
| Rink amide MBHA | Amide | 0.6 | C-terminal anchoring |
| Wang resin | Carboxylic acid | 0.8 | Acidic residue incorporation |
| Fmoc-Lys(Boc)-TentaGel | Lysine | 0.4 | Branched chain synthesis |
Coupling and Deprotection Cycles
- Coupling Reagents : HBTU/HOBt (1:1 molar ratio) with DIPEA (4 equiv) in DMF achieves >99% coupling efficiency per cycle.
- Deprotection : 20% piperidine/DMF (2 × 5 min) removes Fmoc groups without epimerization.
- Aggregation Mitigation : Pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(ΨMe,Mepro)-OH) are inserted at positions 12–14 and 22–24 to disrupt β-sheet formation.
Fragment Condensation Strategy
Due to the peptide’s length (>50 residues), a three-fragment approach is employed:
Fragment Synthesis
- Fragment A (Residues 1–15) : Synthesized on 2-chlorotrityl chloride resin to enable mild cleavage (1% TFA/DCM).
- Fragment B (Residues 16–25) : Incorporates His(Trt) and Met(O) protections to prevent oxidation.
- Fragment C (Residues 26–35) : Uses Fmoc-Glu(OAll)-OH for orthogonal deprotection prior to ligation.
Table 2: Fragment Assembly Conditions
| Fragment | Length | Purity (HPLC) | Coupling Method |
|---|---|---|---|
| A | 15 | 92% | SPPS with HATU/DIPEA |
| B | 10 | 88% | Microwave-assisted SPPS (50°C) |
| C | 10 | 90% | Flow chemistry (0.2 mL/min) |
Global Deprotection and Cleavage
Final cleavage from the resin uses TFA:H2O:TIPS:EDT (94:2.5:2.5:1) for 3 hr at 25°C to remove all protecting groups except acetamidomethyl (Acm) on Cys. Critical Note : Methionine residues are susceptible to oxidation; thus, 0.1 M EDT is added as a scavenger.
Purification and Characterization
Preparative HPLC
Q & A
Q. How can the stereochemical configuration of this peptide be experimentally validated, given its multiple chiral centers?
Methodological Answer: Use X-ray crystallography to resolve absolute configurations of chiral centers, complemented by circular dichroism (CD) for secondary structure insights. For dynamic analysis, employ 2D NMR techniques (e.g., NOESY, ROESY) to confirm spatial relationships between protons . Reference textbooks like Vogel’s Practical Organic Chemistry ( ) provide protocols for handling stereochemical validation in complex molecules.
Q. What analytical techniques are critical for confirming the purity and identity of this compound post-synthesis?
Methodological Answer: Combine reverse-phase HPLC (using C18 columns and gradient elution) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Amino acid analysis after acid hydrolysis can verify residue composition. For purity, use UV-Vis spectroscopy at 280 nm (if aromatic residues are present) and TLC with ninhydrin staining .
Q. What are the primary challenges in synthesizing this peptide with multiple carbamimidamido and carboxy groups?
Methodological Answer: Key challenges include:
- Epimerization risk during coupling steps (mitigate via low-temperature reactions and DIC/HOBt coupling agents).
- Side-chain protection strategies for carbamimidamido (e.g., Pmc or Pbf groups) and carboxy groups (tert-butyl esters).
- Solubility issues in non-polar media (address with DMF/DMSO mixtures). Reference synthesis protocols from palladium-catalyzed reductive cyclization methods ( ) for handling nitroarenes, which may inform orthogonal protection strategies.
Advanced Research Questions
Q. How can researchers optimize the synthetic yield while minimizing racemization in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Use Fmoc/t-Bu SPPS with microwave-assisted coupling to enhance reaction efficiency.
- Monitor racemization via Marfey’s reagent to detect D-amino acid formation.
- Optimize resin swelling (e.g., PEG-based resins) and employ kinetic coupling with excess activated amino acids. Advanced statistical methods (e.g., factorial design from ) can identify critical variables (temperature, coupling time) affecting yield .
Q. What experimental approaches are suitable for studying this peptide’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity (KD) and stoichiometry.
- Cryo-EM or X-ray co-crystallography for structural insights into binding pockets.
- Fluorescence polarization assays to track competitive displacement of labeled ligands. Courses like CHEM 4630 Biochemistry of Proteins ( ) provide frameworks for assay design .
Q. How to resolve contradictions in reported bioactivity data across studies (e.g., varying IC50 values)?
Methodological Answer:
- Validate assays using positive/negative controls and replicate experiments across independent labs.
- Perform post-synthesis characterization (HPLC, MS) to rule out batch-to-batch variability.
- Apply meta-analysis ( statistics courses) to assess heterogeneity in experimental conditions (pH, temperature) .
Q. How to design stability studies for this peptide under physiological conditions?
Methodological Answer:
- Incubate the peptide in simulated physiological buffers (e.g., PBS at 37°C) and analyze degradation via LC-MS/MS over time.
- Assess oxidative stability using H2O2 challenges and HPLC-PDA to detect oxidation products.
- Reference CHEM 3570 Biophysical Chemistry ( ) for methodologies in studying biomolecular stability .
Methodological Considerations for Data Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
